molecular formula C6H5ClFN B13622163 3-Chloro-4-fluoro-2-methylpyridine

3-Chloro-4-fluoro-2-methylpyridine

Cat. No.: B13622163
M. Wt: 145.56 g/mol
InChI Key: OSDVYXZTPFVOSP-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-2-methylpyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-2-methylpyridine can be achieved through several methods. One common approach involves the halogenation of 2-methylpyridine. For instance, the chlorination of 2-methylpyridine followed by fluorination can yield the desired compound. The reaction conditions typically involve the use of halogenating agents such as chlorine gas and fluorine-containing reagents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to facilitate the halogenation steps efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

3-Chloro-4-fluoro-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-2-methylpyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-3-methylpyridine
  • 3-Chloro-2-fluoro-4-methylpyridine
  • 4-Chloro-3-fluoro-2-methylpyridine

Uniqueness

3-Chloro-4-fluoro-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

IUPAC Name

3-chloro-4-fluoro-2-methylpyridine

InChI

InChI=1S/C6H5ClFN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3

InChI Key

OSDVYXZTPFVOSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Cl)F

Origin of Product

United States

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